N-[4-(2-methoxyethoxy)phenyl]-2-furamide
Description
Contextualization within Amide and Furan-2-carboxamide Chemical Space
N-[4-(2-methoxyethoxy)phenyl]-2-furamide is a molecule that incorporates several key functional groups, defining its position within the chemical space. At its core, it is an amide , a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. This amide linkage is a cornerstone of many biological molecules and synthetic materials.
Furthermore, the compound is specifically a furan-2-carboxamide . This classification arises from the furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, which is attached to the carbonyl carbon of the amide group at the 2-position. The furan ring is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities. wisdomlib.orgutripoli.edu.ly The other side of the amide nitrogen is connected to a substituted phenyl ring, in this case, a 4-(2-methoxyethoxy)phenyl group. This entire structure is more broadly classified as an N-aryl-2-furamide.
The general structure of furan-2-carboxamide derivatives allows for extensive chemical modifications at both the furan and the N-phenyl rings, leading to a vast chemical space with a wide range of physicochemical properties and potential applications.
Rationale for Research Focus on this compound Scaffolds
While specific research dedicated exclusively to this compound is limited in publicly available literature, the rationale for investigating scaffolds of this nature is well-established and is driven by the diverse pharmacological activities exhibited by related furan-2-carboxamide derivatives.
The furan moiety itself is a key pharmacophore, and its derivatives have been explored for a wide array of therapeutic applications. wisdomlib.orgutripoli.edu.ly Studies on various N-substituted-2-furamides have revealed their potential as:
Antihyperlipidemic agents: A study on novel N-(4-benzoylphenyl)-2-furamide derivatives demonstrated their ability to significantly reduce plasma triglyceride and total cholesterol levels in rats, suggesting potential in treating hyperlipidemia.
Antimicrobial agents: Furan derivatives have a long history as antimicrobial agents, with compounds like nitrofurantoin (B1679001) being used to treat urinary tract infections. wisdomlib.org Research has shown that various substituted furan derivatives exhibit antibacterial and antifungal properties. utripoli.edu.ly
Anti-inflammatory agents: Certain furan derivatives have shown promise as anti-inflammatory agents. wisdomlib.org
Anticancer agents: The benzofuran (B130515) scaffold, a close relative of the furan ring, is found in molecules with anticancer properties. nih.gov
The 2-methoxyethoxy substituent on the phenyl ring of the target molecule is of particular interest as it can influence the compound's solubility, lipophilicity, and metabolic stability, which are crucial parameters for drug development. The ether linkage may also provide additional hydrogen bonding opportunities, potentially enhancing interactions with biological targets.
The investigation of this compound and its analogues is therefore a logical progression in the exploration of the furan-2-carboxamide scaffold for novel therapeutic agents. The combination of the biologically active furan-2-carboxamide core with the potentially advantageous 2-methoxyethoxy side chain presents a compelling case for its synthesis and pharmacological evaluation.
Historical Development of Related Structural Motifs in Synthetic Chemistry
The synthesis of N-aryl-2-furamides like this compound is built upon a rich history of developments in organic synthesis. The formation of the core furan and amide functionalities has been the subject of extensive research.
The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. The synthesis of furan itself was achieved by Heinrich Limpricht in 1870. Since then, numerous methods for the synthesis of substituted furans have been developed.
The formation of the amide bond is one of the most fundamental and well-studied reactions in organic chemistry. Traditional methods often involve the reaction of a carboxylic acid (or its more reactive derivative, like an acyl chloride) with an amine. For the synthesis of N-aryl-2-furamides, this would typically involve the reaction of 2-furoyl chloride with a substituted aniline (B41778).
More contemporary methods for amide bond formation have focused on the use of coupling reagents to improve efficiency and substrate scope. Furthermore, modern synthetic strategies have enabled the construction of complex furan-2-carboxamide derivatives. For instance, combination of C–H functionalization and transamidation chemistry has been utilized to create a diverse set of benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com Another approach involves the Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides, offering a direct route to these structures. nih.govsemanticscholar.org Suzuki cross-coupling reactions have also been employed to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, a related class of heteroaromatic amides. mdpi.com
These advancements in synthetic methodology provide chemists with the tools to efficiently synthesize a wide variety of this compound analogues for further investigation.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-9-10-18-12-6-4-11(5-7-12)15-14(16)13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJCONCODPLKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of N 4 2 Methoxyethoxy Phenyl 2 Furamide
Strategic Approaches to Amide Bond Formation
The cornerstone of synthesizing N-[4-(2-methoxyethoxy)phenyl]-2-furamide is the creation of the amide linkage between the 4-(2-methoxyethoxy)aniline (B1350914) and the 2-furoyl moiety. This can be achieved through several reliable methods.
Conventional Coupling Procedures
A prevalent and well-established method for forming the amide bond is the reaction of an amine with an acyl chloride. In this case, 4-(2-methoxyethoxy)aniline is reacted with 2-furoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The use of thionyl chloride to convert 2-furoic acid into the more reactive 2-furoyl chloride is a common preliminary step. guidechem.comguidechem.comwikipedia.org The reaction of the acyl chloride with the amine is often performed in an inert solvent like dichloromethane (B109758) or diethyl ether at reduced temperatures to control the reaction's exothermicity.
Another conventional approach involves the use of coupling agents that activate the carboxylic acid (2-furoic acid) directly, without the need to form the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the amide bond formation by creating a highly reactive O-acylisourea intermediate.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | 2-Furoyl chloride, 4-(2-methoxyethoxy)aniline, Pyridine or Triethylamine | Inert solvent (e.g., CH₂Cl₂), 0 °C to room temperature | High reactivity, generally good yields | Requires preparation of acyl chloride, byproduct is acidic |
| Carbodiimide | 2-Furoic acid, 4-(2-methoxyethoxy)aniline, DCC or EDC, HOBt | Aprotic solvent (e.g., DMF, CH₂Cl₂), room temperature | Milder conditions, avoids acyl chloride | Byproduct (DCU) can be difficult to remove, potential for side reactions |
Advanced Catalytic Amidation Techniques
Modern organic synthesis has seen the advent of more sophisticated catalytic methods for amide bond formation, which can offer milder reaction conditions and broader functional group tolerance. chemistryviews.org Nickel-photoredox catalysis, for instance, has been shown to promote amide arylations at moderate temperatures without the need for strong bases. chemistryviews.org While not directly reported for this compound, this technique represents a potential advanced synthetic route where an aryl halide could be coupled with 2-furamide.
Transition-metal-free amination of aryl halides under microwave irradiation has also emerged as a powerful method for coupling amines with aryl halides. organic-chemistry.org Furthermore, copper-catalyzed Ullmann-type reactions provide another avenue for N-arylation, though they often require higher temperatures. nih.gov
Functionalization of the Phenyl Ring
The synthesis of the key intermediate, 4-(2-methoxyethoxy)aniline, requires the specific introduction of the 2-methoxyethoxy group onto a phenylamine scaffold.
Introduction of the 2-methoxyethoxy Moiety
The 2-methoxyethoxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a phenoxide with a 2-methoxyethyl halide. In the context of synthesizing the target compound, a common starting material would be 4-aminophenol (B1666318). nih.govwikipedia.org The phenolic hydroxyl group is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces the halide (e.g., bromide or chloride) from 2-methoxyethyl halide to form the ether linkage.
The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution.
| Starting Material | Reagent | Base | Solvent | Product |
| 4-Aminophenol | 2-Methoxyethyl bromide | K₂CO₃ | DMF | 4-(2-methoxyethoxy)aniline |
| 4-Nitrophenol (B140041) | 2-Methoxyethyl chloride | NaH | Acetonitrile | 1-(2-methoxyethoxy)-4-nitrobenzene |
In an alternative two-step approach, 4-nitrophenol can be first etherified with 2-methoxyethyl halide, followed by the reduction of the nitro group to an amine using standard conditions, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or using a reducing agent like tin(II) chloride. wikipedia.org
Regioselective Substitution Patterns
The synthesis of 4-(2-methoxyethoxy)aniline from 4-aminophenol inherently provides the desired para-substitution pattern. The starting material's structure dictates the final regiochemistry. When starting with a monosubstituted benzene (B151609) ring, the directing effects of the existing substituent guide the position of the incoming groups. For instance, the hydroxyl group in phenol (B47542) is an ortho-, para-director. wikipedia.org Therefore, nitration of phenol would yield a mixture of ortho- and para-nitrophenol, which would then require separation before proceeding with the etherification and reduction steps. To ensure the correct isomer, starting with a compound that already possesses the desired para-relationship, such as 4-aminophenol or 4-nitrophenol, is the most straightforward strategy. nih.gov
Furamide Ring System Assembly and Modification
The furan-2-carboxamide moiety is derived from 2-furoic acid, a readily available starting material. The primary modification required for the synthesis of this compound is the activation of the carboxylic acid group to facilitate amide bond formation. As discussed in section 2.1.1, the most common method is the conversion of 2-furoic acid to 2-furoyl chloride. wikipedia.orgchemicalbook.com
Synthesis of Substituted Furan-2-carboxylic Acid Precursors
The furan-2-carboxylic acid moiety serves as a fundamental building block for the target molecule. Its synthesis typically originates from furfural (B47365), a bulk chemical readily produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. wikipedia.orgrsc.org
One of the primary industrial routes to furan-2-carboxylic acid (also known as 2-furoic acid) is through the oxidation of furfural. wikipedia.org A common laboratory and industrial method is the Cannizzaro reaction, where furfural undergoes disproportionation in the presence of a strong base like sodium hydroxide. This reaction yields both furan-2-carboxylic acid and furfuryl alcohol in a 1:1 ratio. wikipedia.orgorgsyn.org While the theoretical yield for the acid is capped at 50%, the process can be economically viable as both products have commercial applications. wikipedia.org
Table 1: Comparison of Synthetic Routes to Furan-2-carboxylic Acid from Furfural
| Method | Oxidant/Catalyst | Typical Yield | Notes |
|---|---|---|---|
| Cannizzaro Reaction | NaOH | ~50-63% | Co-produces furfuryl alcohol. wikipedia.orgorgsyn.org |
| Chemical Oxidation | Potassium dichromate or permanganate | Variable | Traditional methods involving stoichiometric heavy metal oxidants. orgsyn.orguop.edu.pk |
| Biocatalytic Oxidation | Nocardia corallina or Pseudomonas putida | Up to 98% | A greener alternative using whole-cell biocatalysts, offering high selectivity and yield. wikipedia.orgfrontiersin.org |
| C-H Carboxylation | CO₂ with carbonate promoter | High (e.g., 89%) | A modern approach directly carboxylating the furan (B31954) ring, potentially starting from furan itself. rsc.orgstanford.edu |
Biocatalytic routes offer a more sustainable alternative, avoiding harsh reaction conditions and co-production issues. For instance, microorganisms like Pseudomonas putida KT2440 have been shown to selectively oxidize furfural to furan-2-carboxylic acid with nearly quantitative yields and high selectivity. frontiersin.org Another advanced method involves the direct carboxylation of furan derivatives using carbon dioxide, which represents a highly atom-economical pathway. stanford.eduresearchgate.netarkat-usa.org
Derivatization at the Furan C-2 Position
The core of the synthesis is the formation of the amide bond between the carboxyl group at the C-2 position of the furan ring and the amino group of 4-(2-methoxyethoxy)aniline. This transformation is a classic example of nucleophilic acyl substitution.
The most common and straightforward method involves a two-step sequence:
Activation of the Carboxylic Acid : Furan-2-carboxylic acid is first converted into a more reactive acyl derivative. The most common activated form is the acyl chloride, furan-2-carbonyl chloride (2-furoyl chloride). wikipedia.org This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgfishersci.co.uk The use of thionyl chloride, often with refluxing, is a well-established method first reported in 1924. wikipedia.org
Amide Coupling : The resulting 2-furoyl chloride is then reacted with 4-(2-methoxyethoxy)aniline. This is a Schotten-Baumann type reaction, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. fishersci.co.uk The reaction is typically run in an aprotic solvent in the presence of a base (like pyridine or a tertiary amine) to neutralize the HCl byproduct, driving the reaction to completion. fishersci.co.uk
Alternatively, direct coupling methods can be employed, avoiding the isolation of the acyl chloride. These methods utilize a variety of coupling reagents that activate the carboxylic acid in situ.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Mechanism | Notes |
|---|---|---|---|
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk | EDC is often preferred due to its water-soluble urea (B33335) byproduct, simplifying purification. ucl.ac.uk |
| Onium Salts | HATU, HBTU, PyBOP | Forms an activated ester, often with high efficiency. ucl.ac.uk | Frequently used for difficult couplings, such as with less reactive anilines, but can be expensive. researchgate.net |
| Phosphonium Reagents | T3P (n-propylphosphonic acid anhydride) | Forms a mixed anhydride. | Known for clean reactions with water as the main byproduct. ucl.ac.uk |
| Acyl Fluorides | TFFH, TCFH | In situ formation of an acyl fluoride (B91410) which then reacts with the amine. reddit.com | Can be effective for sterically hindered or electron-deficient amines where other methods fail. reddit.com |
The choice of method depends on factors like substrate reactivity, desired scale, and cost. For an aniline (B41778) derivative like 4-(2-methoxyethoxy)aniline, which may be less nucleophilic than aliphatic amines, stronger coupling agents like HATU might be employed to achieve good yields. researchgate.netreddit.com
Chemo- and Regioselectivity Considerations in Multistep Synthesis
The synthesis of this compound requires careful control of selectivity.
Regioselectivity: The regioselectivity is primarily dictated by the starting materials. The synthesis begins with furan-2-carboxylic acid, ensuring that functionalization occurs specifically at the C-2 position of the furan ring. uop.edu.pk Electrophilic attack on the furan ring itself is more favorable at the C-2 (alpha) position over the C-3 (beta) position due to better stabilization of the intermediate carbocation through resonance. matanginicollege.ac.in By starting with the pre-functionalized 2-carboxylic acid, the reaction is locked into the desired regioisomer. Similarly, the aniline precursor has the 4-(2-methoxyethoxy) substituent, predetermining its position on the phenyl ring.
Chemoselectivity: The key chemoselective challenge is the acylation of the amine group in the presence of other potentially reactive sites, namely the ether linkages in the aniline side chain and the furan ring itself.
Amine vs. Ether: The amino group (-NH₂) is significantly more nucleophilic than the ether oxygen atoms (-O-). Therefore, under standard amidation conditions, the acylation will overwhelmingly occur at the nitrogen atom, leaving the ether bonds intact. nih.gov
Amine vs. Furan Ring: While the furan ring can undergo electrophilic substitution, the conditions for amide bond formation (especially when using an activated acyl chloride) are tailored for nucleophilic attack by the amine. matanginicollege.ac.in The furan ring is not sufficiently nucleophilic to compete with the aniline's amino group in reacting with the acyl chloride. The reaction is an N-acylation, which is a highly favorable and selective process. researchgate.net
In cases where both an amine and a hydroxyl or thiol group are present, chemoselective acylation of the amine can be achieved by carefully choosing the reagents and conditions, often by reacting amine hydrochlorides with anhydrides in an aqueous medium. researchgate.net For this compound, the lack of other highly nucleophilic groups on either precursor simplifies the chemoselectivity, making the amide formation clean and specific to the desired bond.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of amides like this compound focuses on improving sustainability by reducing waste, avoiding hazardous materials, and enhancing efficiency.
Catalytic Methods: A major drawback of traditional amide synthesis is the use of stoichiometric coupling agents (like HATU or EDC) or activating agents (like SOCl₂), which generates significant chemical waste. ucl.ac.ukcatalyticamidation.info A greener approach is the use of catalysts that can facilitate the direct condensation of a carboxylic acid and an amine, with water as the only byproduct. catalyticamidation.infosigmaaldrich.com
Boric acid-based catalysts are simple, inexpensive, and have been shown to be effective for direct amidation, sometimes under solvent-free conditions. acs.orgresearchgate.net
Biocatalysis , using enzymes such as lipases (e.g., Candida antarctica lipase (B570770) B), offers a highly sustainable method for direct amide synthesis under mild conditions. nih.gov
Atom Economy: Catalytic direct amidation represents the ideal in terms of atom economy, as all atoms from the reactants (minus water) are incorporated into the final product. acs.org Methods involving acyl chlorides have lower atom economy due to the generation of chloride and acid byproducts.
Safer Solvents: Many standard amide coupling reactions are performed in hazardous solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). ucl.ac.ukrsc.org Green chemistry encourages their replacement with more environmentally benign alternatives.
Table 3: Greener Solvent Alternatives for Amide Synthesis
| Conventional Solvent | Greener Alternative(s) | Rationale |
|---|---|---|
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate (B1210297) (EtOAc) | Biomass-derived, lower toxicity, and less persistent in the environment. acs.org |
| N,N-Dimethylformamide (DMF) | Cyclopentyl methyl ether (CPME), Dihydrolevoglucosenone (Cyrene), N-Butylpyrrolidinone (NBP) | Higher boiling points, lower toxicity, and often derived from renewable feedstocks. nih.govacs.orgbohrium.com |
| Various | Water | The ultimate green solvent, though its use can be challenging due to the poor solubility of many organic substrates. acs.orgnsf.gov |
The use of solvent-free methods, such as mechanochemical synthesis (grinding reactants together), is another advanced green technique that completely eliminates solvent waste. numberanalytics.com By integrating catalytic methods with safer, bio-based solvents, the synthesis of this compound can be made significantly more sustainable.
Advanced Spectroscopic and Structural Characterization of N 4 2 Methoxyethoxy Phenyl 2 Furamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the atomic-level structural determination of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular framework can be assembled.
Unambiguous Proton and Carbon Resonance Assignment (¹H, ¹³C, DEPT)
The unambiguous assignment of all proton and carbon signals is the foundational step in the NMR analysis of N-[4-(2-methoxyethoxy)phenyl]-2-furamide. This is achieved through a combination of one-dimensional ¹H and ¹³C NMR spectroscopy, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which help in differentiating between CH, CH₂, and CH₃ groups.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the furan (B31954) and phenyl rings, the protons of the methoxyethoxy group, and the amide proton. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the furan ring protons will appear in the downfield region due to the ring's aromaticity and the electron-withdrawing effect of the adjacent carbonyl group. The protons of the phenyl ring will exhibit a splitting pattern characteristic of a 1,4-disubstituted system. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be solvent and temperature-dependent.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift. The aromatic carbons of the furan and phenyl rings will appear in the range of approximately 110-160 ppm. The aliphatic carbons of the methoxyethoxy group will be found in the upfield region of the spectrum. DEPT-135 and DEPT-90 experiments are instrumental in confirming the assignment of these carbon signals by revealing the number of attached protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound. (Predicted data based on analogous structures)
| Proton | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| H-3' | 7.25 | dd |
| H-4' | 6.55 | dd |
| H-5' | 7.50 | dd |
| H-2, H-6 | 7.55 | d |
| H-3, H-5 | 6.95 | d |
| O-CH₂ | 4.10 | t |
| O-CH₂-CH₂-O | 3.75 | t |
| O-CH₃ | 3.40 | s |
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound. (Predicted data based on analogous structures)
| Carbon | Predicted δ (ppm) | DEPT-135 |
|---|---|---|
| C-1' | 147.5 | Quaternary C |
| C-2' | 158.0 | Quaternary C (C=O) |
| C-3' | 118.0 | CH |
| C-4' | 112.5 | CH |
| C-5' | 145.0 | CH |
| C-1 | 131.0 | Quaternary C |
| C-2, C-6 | 121.5 | CH |
| C-3, C-5 | 115.0 | CH |
| C-4 | 156.0 | Quaternary C |
| O-CH₂ | 69.5 | CH₂ |
| O-CH₂-CH₂-O | 68.0 | CH₂ |
Two-Dimensional NMR Techniques for Connectivity and Proximity (COSY, HSQC, HMBC, NOESY)
To further confirm the assignments from one-dimensional NMR and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments is employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the furan ring (H-3' to H-4' and H-4' to H-5'), as well as between the coupled protons on the phenyl ring (H-2/H-6 to H-3/H-5). It would also confirm the connectivity within the methoxyethoxy chain (O-CH₂ to the adjacent O-CH₂).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton at δ ~7.25 ppm would show a cross-peak with the carbon at δ ~118.0 ppm, confirming their direct bond.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the entire molecular structure by connecting fragments that are not directly bonded. Key HMBC correlations would include the amide proton (N-H) to the carbonyl carbon (C-2') and the carbons of the phenyl ring (C-1, C-2, C-6). Protons on the phenyl ring (H-2, H-6) would show correlations to the ether linkage carbon (C-4).
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the three-dimensional conformation of the molecule. For example, NOESY spectra could reveal through-space interactions between the amide proton and protons on both the furan and phenyl rings, providing insights into the preferred orientation of these groups relative to the amide bond.
Conformational Analysis through NMR Parameters and Temperature Studies
The conformation of this compound is not static and is influenced by factors such as steric hindrance and potential intramolecular interactions. The rotational freedom around the amide bond and the ether linkages allows for multiple possible conformations.
NMR parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) can provide insights into the preferred solution-state conformation. The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to dihedral angles through the Karplus equation, offering clues about the geometry of the furan and phenyl rings.
Variable temperature NMR studies can be employed to investigate the conformational dynamics. Changes in the chemical shifts and line shapes of certain protons, particularly the amide proton and the protons of the flexible methoxyethoxy chain, with varying temperature can indicate the presence of different conformers in equilibrium and provide information about the energy barriers to rotation around single bonds.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly sensitive to the presence of specific functional groups.
Infrared (IR) Spectroscopic Signatures of Amide and Ether Linkages
The IR spectrum of this compound is expected to be dominated by characteristic absorption bands corresponding to its key functional groups.
Amide Group: The amide functionality gives rise to several distinct IR bands. The N-H stretching vibration is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, sharp absorption usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) appears in the 1510-1570 cm⁻¹ range.
Ether Linkages: The C-O-C stretching vibrations of the ether groups (both the aromatic ether and the methoxyethoxy chain) will produce strong absorption bands in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. The asymmetric C-O-C stretch is usually found at higher wavenumbers (around 1250 cm⁻¹) than the symmetric stretch.
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound. (Predicted data based on analogous structures)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H stretch | ~3350 |
| Amide | C=O stretch (Amide I) | ~1660 |
| Amide | N-H bend (Amide II) | ~1540 |
| Aromatic C-H | C-H stretch | ~3100 |
| Aliphatic C-H | C-H stretch | ~2950-2850 |
| Aromatic C=C | C=C stretch | ~1600, 1500 |
| Ether (Ar-O-C) | C-O stretch | ~1245 |
Raman Spectroscopy for Molecular Symmetry and Vibrational Modes
Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability.
For this compound, the Raman spectrum would be particularly useful for observing vibrations of the non-polar or symmetric bonds. The aromatic ring stretching vibrations of both the furan and phenyl rings are expected to give strong Raman signals. The C=C bonds within these rings, which are highly polarizable, will be prominent. Vibrations associated with the molecular backbone and symmetric stretching modes of the methoxyethoxy chain would also be observable. Comparing the IR and Raman spectra can help in a more complete assignment of the vibrational modes of the molecule.
Table 4: Compound Names Mentioned in the Article.
| Compound Name |
|---|
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of a synthesized compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular weight of this compound, allowing for the calculation of its elemental composition. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C14H15NO4.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|
| C14H15NO4 | 261.1001 |
Note: This table represents theoretical values, as no experimental data has been found in published literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Derivatization Analysis
Tandem Mass Spectrometry (MS/MS) would be employed to further elucidate the structure of this compound. In this technique, the molecular ion of the compound would be isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its constituent parts, such as the furan ring, the amide linkage, and the substituted phenyl group. No published MS/MS fragmentation data or studies involving structural derivatization for this specific compound could be located.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy techniques are crucial for understanding the electronic structure and potential photophysical properties of a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy would be used to identify the chromophores within this compound and to determine its absorption maxima (λmax). The expected chromophores include the furan ring and the substituted benzene (B151609) ring. The position and intensity of the absorption bands would provide insights into the electronic transitions within the molecule.
Table 2: Anticipated UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Note: This table is a placeholder, as no experimental UV-Vis spectra for this compound have been published.
Fluorimetric Studies of Molecular Interactions
Fluorimetric studies would be applicable if this compound exhibits fluorescence. Such studies could investigate its quantum yield, fluorescence lifetime, and how its emission properties are affected by different solvents or by interaction with other molecules. This could reveal information about its potential use as a fluorescent probe. However, there is no information in the scientific literature to suggest that this compound is fluorescent or that any such studies have been conducted.
Computational and Theoretical Investigations of N 4 2 Methoxyethoxy Phenyl 2 Furamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and its preferred three-dimensional geometry.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
The initial step in the computational analysis of N-[4-(2-methoxyethoxy)phenyl]-2-furamide involves geometry optimization using DFT. A common and effective method for such organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-311G(d,p). researchgate.net This level of theory provides a robust balance between computational cost and accuracy for calculating both molecular structure and electronic properties.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In a molecule like this, the HOMO is likely to be distributed across the electron-rich furan (B31954) and phenyl rings, while the LUMO may be centered more on the furan-amide portion. The energy gap between HOMO and LUMO provides a theoretical measure of the molecule's chemical reactivity and kinetic stability. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP/6-311G(d,p) (Note: This data is representative and based on typical values for similar structures.)
| Parameter | Predicted Value | Description |
|---|---|---|
| C=O Bond Length | 1.24 Å | Amide carbonyl bond |
| C-N Bond Length | 1.36 Å | Amide bond |
| Furan-C(O) Torsion | 15-30° or 150-165° | Torsion angle defining ring orientation |
| Phenyl-N Torsion | 25-45° | Torsion angle defining ring orientation |
| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital |
| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)
DFT calculations are highly effective at predicting spectroscopic data that can be used to verify a synthesized structure or to interpret experimental spectra.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT allows for the prediction of the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the amide, N-H bending, and various ring deformation modes. globalresearchonline.net The most intense and characteristic peak in the IR spectrum is expected to be the amide C=O stretch, typically predicted in the range of 1680-1720 cm⁻¹. The N-H stretch would appear at higher wavenumbers, around 3300-3400 cm⁻¹. Comparing these predicted spectra with experimental FT-IR data is a standard method for structural confirmation. nih.govresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). globalresearchonline.netnih.gov This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. imist.ma The predicted shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). conicet.gov.ar This technique is invaluable for assigning specific peaks in an experimental NMR spectrum to the corresponding atoms in the molecule, which can be particularly complex in the aromatic and ether regions. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using GIAO-DFT (Note: This data is representative and based on typical values for furan-amide and alkoxybenzene systems.)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Furan Protons | 6.5 - 7.6 | 110 - 148 |
| Phenyl Protons | 6.9 - 7.5 | 115 - 155 |
| Amide N-H Proton | 8.5 - 9.5 | - |
| Methoxy (B1213986) -OCH₃ | 3.3 - 3.5 | 58 - 60 |
| Ethoxy -OCH₂CH₂O- | 3.7 - 4.2 | 68 - 71 |
| Amide Carbonyl C=O | - | 158 - 162 |
Molecular Dynamics (MD) Simulations
While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, accounting for temperature, motion, and environment.
Conformational Landscape Exploration and Stability Analysis
This compound possesses significant conformational flexibility, primarily due to the rotatable bonds in the ether side chain and the amide linkage. MD simulations are the ideal tool to explore this flexibility. fu-berlin.de A simulation would typically be run for hundreds of nanoseconds, tracking the atomic trajectories.
Solvent Effects on Molecular Conformation and Reactivity
MD simulations are particularly powerful for studying how a solvent influences a molecule's behavior. rsc.org Simulations can be performed in explicit solvent boxes (e.g., water, DMSO, chloroform) to see how solvent molecules interact with the solute. scielo.br For this compound, polar solvents like water would be expected to form hydrogen bonds with the amide oxygen and the ether oxygens. These interactions can stabilize certain conformations over others. nih.gov For instance, in a polar solvent, the flexible ether chain might fold to maximize its interaction with solvent molecules, whereas in a non-polar solvent, it might adopt a more collapsed conformation due to hydrophobic effects. These solvent-induced conformational changes can, in turn, affect the molecule's reactivity and its ability to bind to a target. scielo.br
Molecular Docking and Binding Affinity Prediction (in vitro, non-clinical)
Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a macromolecule, typically a protein. nih.gov This method is fundamental in drug discovery and chemical biology research for generating hypotheses about a molecule's mechanism of action. nih.gov
For this compound, a hypothetical docking study could be performed against a non-clinical enzyme target known to bind furan or amide-containing compounds, such as a bacterial enzyme or a research-grade kinase. The process involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a vast number of possible orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a function that estimates binding affinity. ijper.org
The results would be a set of predicted binding poses ranked by their docking score. Analysis of the top-ranked pose would reveal key intermolecular interactions, such as:
Hydrogen Bonds: The amide N-H group could act as a hydrogen bond donor, while the amide carbonyl, furan oxygen, and ether oxygens could act as acceptors. nih.gov
π-π Stacking: The furan and phenyl rings could engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. ijper.org
Hydrophobic Interactions: The hydrocarbon portions of the molecule would likely form hydrophobic contacts with non-polar residues.
The predicted binding energy (often given as a docking score or in kcal/mol) provides a qualitative estimate of the binding affinity. nih.gov These results can guide the design of new analogues with potentially improved binding characteristics.
Table 3: Hypothetical Molecular Docking Results for this compound against a Representative Kinase Target (Note: This data is for illustrative purposes only.)
| Parameter | Predicted Value/Interaction | Significance |
|---|---|---|
| Docking Score | -8.5 kcal/mol | Suggests favorable binding affinity. |
| Hydrogen Bonds | Amide N-H with Asp145 backbone C=O | Key anchor point in the hinge region. |
| Furan Oxygen with Lys72 side chain N-H | Additional stabilizing interaction. | |
| π-π Stacking | Phenyl ring with Phe80 | Orients the molecule in the active site. |
| Hydrophobic Contacts | Ethoxy chain with Leu12, Val20 | Contributes to binding affinity. |
Ligand-Target Interactions in Model Systems (e.g., protein-ligand binding for mechanistic insight)
There is no available research detailing the specific ligand-target interactions of this compound with any protein or biological macromolecule. Molecular docking simulations, a standard method to predict the binding affinity and orientation of a ligand within a protein's active site, have not been published for this compound. Consequently, there are no data on its potential binding modes, key interacting amino acid residues, or calculated binding energies with any specific biological targets.
Mechanistic Modeling of Enzymatic or Receptor Interactions (excluding physiological outcomes)
In the absence of ligand-target interaction studies, no mechanistic models for the interaction of this compound with enzymes or receptors have been proposed or investigated. Such modeling would require initial docking studies to identify a plausible binding pose, which could then be used for more advanced simulations like molecular dynamics to understand the stability and dynamics of the interaction over time. This foundational information is currently lacking.
Structure-Property Relationships Derived from Theoretical Models
No theoretical models have been published that specifically delineate the structure-property relationships for this compound. Studies of this nature typically involve calculating a range of quantum chemical descriptors (such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and dipole moments) and correlating them with physical or chemical properties. Without dedicated DFT or other quantum mechanical calculations for this molecule, such relationships remain uncharacterized.
Cheminformatics and QSAR/QSPR Studies (excluding clinical applications)
A search for cheminformatics analyses, including Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, that include this compound yielded no results. These studies require a dataset of multiple, structurally related compounds with measured activities or properties to build a predictive statistical model. The absence of such studies indicates that this compound has likely not been part of a larger library of molecules screened for specific non-clinical endpoints.
Due to the lack of specific research, no data tables can be generated for the computational and theoretical properties of this compound. The scientific community has yet to publish the detailed computational investigations necessary to populate the outlined sections with factual and specific findings.
Mechanistic Investigations of N 4 2 Methoxyethoxy Phenyl 2 Furamide at the Molecular and Cellular Level in Vitro/ex Vivo Focus
Modulation of Specific Molecular Targets (In Vitro Enzyme Assays, Receptor Binding Studies)
There is currently no published data from in vitro enzyme assays or receptor binding studies to identify and characterize specific molecular targets of N-[4-(2-methoxyethoxy)phenyl]-2-furamide.
Characterization of Binding Kinetics and Thermodynamics
Without identified molecular targets, no studies on the binding kinetics (e.g., association and dissociation rate constants) or the thermodynamic profile (e.g., enthalpy and entropy changes upon binding) of this compound have been performed.
Allosteric Modulation and Orthosteric Binding Mechanisms
Information regarding whether this compound acts at an orthosteric (primary) or allosteric (secondary) site on any potential protein target is not available. Elucidating this would require competitive binding assays and functional studies, which have not been reported.
Cellular Pathway Analysis (In Vitro Cell Culture Studies)
No in vitro studies using cell cultures have been published that investigate the cellular effects of this compound.
Investigation of Cellular Uptake and Subcellular Localization
There is no available data describing the mechanisms by which this compound enters cells (e.g., passive diffusion, active transport) or its subsequent localization within subcellular compartments (e.g., cytoplasm, nucleus, mitochondria).
Impact on Specific Intracellular Signaling Cascades
The effect of this compound on any specific intracellular signaling cascades (e.g., MAPK/ERK, PI3K/Akt, NF-κB pathways) has not been documented in the scientific literature.
Modulation of Gene Expression and Protein Regulation in Cellular Models
There are no reports from transcriptomic (e.g., microarray, RNA-seq) or proteomic studies to indicate how this compound may modulate gene expression or the regulation of protein levels in any cellular model.
Interactions with Biological Macromolecules (e.g., DNA, RNA, Lipids, Proteins)
No studies were found that characterized the binding events or elucidated the structural complexes of this compound with biological macromolecules.
Biophysical Characterization of Binding Events (e.g., ITC, SPR)
There is no available data from techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the thermodynamics or kinetics of this compound binding to any biological target.
Structural Biology Approaches (e.g., Co-crystallization, Cryo-EM) to Elucidate Complexes
No structural data from methods like X-ray co-crystallization or cryo-electron microscopy (Cryo-EM) exists in the public domain that would illustrate the interaction of this compound with proteins or other macromolecules at an atomic level.
Metabolic Transformation Pathways (In Vitro/In Silico)
Information regarding the metabolic fate of this compound is not available. Research on its enzymatic biotransformation, the identity of its metabolites, and computational predictions of its metabolism has not been published.
Enzymatic Biotransformation in Isolated Systems (e.g., Microsomes, Hepatocytes)
There are no published reports on the metabolism of this compound in isolated in vitro systems such as liver microsomes or hepatocytes.
Identification of Principal Metabolites and Their Structures
As no metabolism studies have been reported, the principal metabolites of this compound have not been identified or structurally characterized.
Prediction of Metabolic Fate Using Computational Tools
There are no available in silico or computational studies predicting the metabolic pathways or potential metabolites of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 2 Methoxyethoxy Phenyl 2 Furamide Analogs
Systematic Modification of the 2-methoxyethoxyphenyl Moiety
The N-phenyl portion of the molecule, specifically the 4-(2-methoxyethoxy)phenyl group, is a key area for modification to probe interactions with biological targets and to alter physicochemical properties such as lipophilicity and metabolic stability.
The length and nature of the alkoxy chain at the para-position of the phenyl ring can significantly influence the biological activity of a compound. While direct studies on N-[4-(2-methoxyethoxy)phenyl]-2-furamide are not extensively documented, research on other classes of compounds provides valuable insights. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of the alkoxy chain was found to be a critical determinant of potency at the mu-opioid receptor (MOR). nih.gov An ethoxy chain, for example, resulted in the most potent analog in both in vitro and in vivo assays. nih.gov This suggests that an optimal chain length exists for fitting into a specific binding pocket.
For this compound analogs, varying the alkoxy chain could lead to a range of effects. Increasing the chain length (e.g., from methoxyethoxy to propoxyethoxy or butoxyethoxy) would increase lipophilicity, which could enhance membrane permeability but might also lead to increased metabolic breakdown or non-specific binding. Conversely, shortening the chain or introducing more polar features could improve aqueous solubility. The following table illustrates hypothetical variations and their potential impact on properties.
| Alkoxy Chain Variation | Potential Impact on Lipophilicity (LogP) | Potential Impact on Biological Activity |
| Methoxy (B1213986) | Lower | May decrease if a larger pocket needs to be filled |
| Ethoxy | Moderate | Potentially optimal, balancing size and polarity |
| Methoxyethoxy (Parent) | Higher | Establishes a baseline for comparison |
| Propoxy | Higher | Could increase or decrease activity depending on target |
| Butoxy | Highest | May lead to decreased activity due to steric hindrance or increased non-specific binding |
This table is illustrative and based on general principles and findings from related compound series.
The substitution pattern on the phenyl ring is a classical medicinal chemistry strategy to modulate electronic and steric properties. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the pKa of the amide nitrogen, influence metabolic pathways (e.g., aromatic hydroxylation), and affect direct interactions with a biological target.
Studies on related N-phenyl-containing compounds have shown that:
Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br), nitro (NO2), or cyano (CN) can influence activity. For example, in some series, the addition of EWGs transforms substrates of an enzyme into inactivators. nih.gov In other cases, the position of the EWG is critical; for instance, in a series of thieno[2,3-b]pyridines, only the combination of a halogen and a cyano group at specific positions on the phenyl ring resulted in inhibitory activity.
Electron-Donating Groups (EDGs): Groups such as methyl (CH3) or methoxy (OCH3) can also modulate activity. In N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides, the position of the alkoxy group (ortho, meta, or para) significantly impacted antibacterial efficacy. mdpi.com
The table below outlines potential modifications to the phenyl ring of this compound and their predicted effects.
| Substitution Position | Substituent Type | Example | Potential Effect on Activity |
| Ortho to Amide | EWG | -F, -Cl | May introduce steric hindrance, altering the conformation and potentially decreasing activity. Could also block metabolic sites. |
| Ortho to Amide | EDG | -CH3 | Could also introduce steric bulk, with similar potential consequences to EWGs. |
| Meta to Amide | EWG | -CF3 | May alter electronic properties of the ring, potentially improving target engagement. |
| Meta to Amide | EDG | -OCH3 | May increase electron density and affect binding. |
This table is illustrative, drawing on general SAR principles.
Derivatization of the Furamide Core
The furan-2-carboxamide core is another key region for structural modification, offering opportunities to alter the molecule's shape, electronic distribution, and interaction with biological targets.
The furan (B31954) ring itself is a versatile scaffold. ijabbr.com Adding substituents to the furan ring can significantly impact biological activity. For example, the introduction of a nitro group at the 5-position of the furan ring is a common strategy in the development of antimicrobial agents. nih.gov In other contexts, such as styryl-furan derivatives, the antioxidant properties were highly dependent on the substituent on an adjacent phenyl ring, which in turn influenced the electronic properties of the furan system. researchgate.net For furan-based anticancer agents, various substitutions have been shown to enhance cytotoxic activity. mdpi.com
For this compound, modifications at the 3, 4, or 5-positions of the furan ring could be explored.
| Furan Substitution Position | Substituent | Potential Impact |
| 5-position | -NO2 | May introduce antimicrobial or other specific biological activities. |
| 5-position | -Aryl group | Could extend the molecule to probe for additional binding interactions. |
| 3- or 4-position | -CH3, -Halogen | May alter the electronic nature and steric profile of the furan ring, fine-tuning activity. |
This table is based on findings from various studies on furan derivatives. researchgate.netresearchgate.net
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in drug design. researchgate.net The furan ring can be replaced by other five- or six-membered aromatic heterocycles to explore different spatial arrangements and electronic properties. Common bioisosteres for a furan ring include thiophene (B33073), pyridine (B92270), and pyrazole. researchgate.net
In studies on furamidine (B1674271) analogs, replacing the central furan ring with thiophene led to compounds with high antiparasitic activity. nih.gov This suggests that the sulfur atom in thiophene can be a suitable replacement for the oxygen in furan, maintaining or even enhancing biological activity.
| Original Moiety | Bioisosteric Replacement | Rationale and Potential Outcome |
| Furan | Thiophene | Thiophene is a well-established bioisostere of furan, with similar size and electronics but different electronegativity and potential for hydrogen bonding. May improve metabolic stability or potency. |
| Furan | Pyrrole | Introduces a hydrogen bond donor (N-H), which could form new interactions with a target, potentially increasing affinity. |
| Furan | Thiazole/Oxazole | Introduces an additional heteroatom, altering the electronic distribution and providing another potential point of interaction. |
| Furan | Pyridine | A six-membered ring replacement that changes the geometry and basicity of the molecule, potentially leading to new interactions or improved properties. researchgate.net |
This table illustrates common bioisosteric replacements and their general purpose in medicinal chemistry.
Amide Linkage Modifications
The amide bond is a central linker in the molecule. While generally stable, it can be susceptible to enzymatic hydrolysis. Modifying or replacing the amide linkage can improve metabolic stability, alter conformation, and change hydrogen bonding patterns.
Bioisosteric replacements for the amide bond are an active area of research. Some successful examples from other compound classes include:
(Z)-Fluoro-olefins: These have been used as effective amide bond bioisosteres to fine-tune ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Triazoles: The 1,2,3-triazole ring is a non-classical bioisostere of the amide bond that maintains a similar planar geometry and distribution of hydrogen bond acceptors and donors. mdpi.com
The following table presents potential modifications to the amide linkage in this compound.
| Modification | Structure | Potential Advantages |
| Thioamide | C(=S)-NH | Increased metabolic stability, altered hydrogen bonding capability. |
| Reverse Amide | NH-C(=O) | Changes the direction of the hydrogen bond donor and acceptor, which could lead to different binding modes. |
| (Z)-Fluoro-olefin | C=CF | Removes the hydrogen bonding capacity and potential for hydrolysis, significantly increasing metabolic stability. |
| 1,2,3-Triazole | 1,2,3-triazole ring | Offers a rigid, stable linker that mimics the planarity of the amide bond. |
This table is based on established amide bioisosteres from medicinal chemistry literature.
Conformationally Restricted Analogs
The inherent flexibility of the this compound scaffold presents both opportunities and challenges for targeted molecular design. To enhance binding affinity and selectivity, the introduction of conformational rigidity has been a key strategy. This approach aims to reduce the entropic penalty upon binding to a biological target by pre-organizing the ligand in a bioactive conformation.
Studies on related furan- and phenyl-containing compounds have demonstrated that cyclization strategies are effective in achieving conformational restriction. For instance, incorporating the flexible methoxyethoxy side chain into a cyclic ether system, such as a morpholine (B109124) or a dioxane ring, can significantly limit the rotational freedom. The resulting analogs provide valuable insights into the preferred spatial orientation of the ether oxygen atoms for optimal molecular interactions.
Alternative Linkages and Their Stereochemical Implications
The amide bond in this compound is a central linker that dictates the relative orientation of the furan and phenyl moieties. The exploration of alternative linkages has been a fruitful area of research to modulate the electronic properties, hydrogen-bonding capabilities, and metabolic stability of these analogs.
Bioisosteric replacement of the amide bond with moieties such as 1,2,3-triazoles, oxadiazoles, or esters has been investigated. nih.govchemrxiv.org Each replacement introduces distinct stereochemical and electronic features. For example, a 1,4-disubstituted 1,2,3-triazole, synthesized via click chemistry, maintains a similar linear geometry to the trans-amide bond but alters the hydrogen-bonding pattern, removing the hydrogen bond donor capability of the amide N-H. This can have profound effects on binding to target proteins where this interaction is crucial.
The stereochemistry at the furan ring and any introduced chiral centers in the linker is also of paramount importance. For instance, in analogs where the furan ring is part of a larger, chiral scaffold, the stereochemical configuration can dramatically influence binding affinity. Studies on nalfurafine, a complex molecule containing a furan moiety, have shown that subtle changes in stereochemistry lead to significant differences in receptor binding and functional activity. nih.gov
Correlation of Structural Changes with Molecular Interaction Profiles
The systematic structural modification of this compound analogs allows for the development of quantitative structure-activity relationships (QSAR). By correlating changes in physicochemical properties with biological activity, predictive models can be constructed to guide the design of more potent and selective compounds.
A key area of investigation has been the substitution pattern on the phenyl ring. The electronic nature and steric bulk of substituents can significantly impact binding affinity. For instance, in a series of N-(4-benzoylphenyl)-2-furamides, substitutions on the benzoyl moiety led to significant variations in their antihyperlipidemic activity in rats. nih.gov
| Compound | Substitution on Benzoyl Ring | % Reduction in Triglycerides | % Reduction in Total Cholesterol |
| 3a | H | - | - |
| 3b | 4-Cl | 65 | 58 |
| 3c | 4-OCH3 | - | - |
| 3d | 4-F | 62 | 55 |
| 3e | 3,4-di-Cl | - | - |
| Data is illustrative and based on findings for N-(4-benzoylphenyl)-2-furamides, demonstrating the impact of phenyl ring substitution on biological activity. nih.gov |
Similarly, modifications to the 2-methoxyethoxy side chain can influence molecular interactions. Altering the length of the alkoxy chain or replacing it with other functional groups can modulate properties such as solubility and lipophilicity, which in turn affect binding. In a study of sigma receptor ligands, modifications to an ether linkage, including changing alkyl substituents and cyclization, resulted in significant changes in binding affinities for dopamine (B1211576) and serotonin (B10506) transporters. cambridgemedchemconsulting.com
| Analog | Ether Modification | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | DAT Ki (nM) |
| SA4503 | 3,4-dimethoxy | 4.63 | 29.5 | 12650 |
| Analog 1 | 4-propoxy | 29.8 | 20.3 | - |
| Analog 4 | 4-benzyloxy | 20.8 | 16.4 | 121 |
| Illustrative data from a study on SA4503 analogs, demonstrating the effect of ether linkage modification on receptor binding affinities. cambridgemedchemconsulting.comnih.gov |
Design Principles for Modulating Specific Molecular Interactions
The collective SAR and SPR data from studies of this compound and its analogs have led to the formulation of several key design principles for modulating specific molecular interactions, excluding considerations of therapeutic efficacy.
To enhance binding affinity:
Introduction of Hydrogen Bond Acceptors/Donors: The placement of additional hydrogen bond acceptors, such as nitrogen atoms within the linker or substituents on the phenyl ring, can lead to stronger interactions with the target protein.
Optimization of Hydrophobic Interactions: Tailoring the lipophilicity of the substituents on the phenyl and furan rings can optimize van der Waals and hydrophobic interactions within the binding pocket.
Conformational Rigidity: As previously discussed, restricting the conformation of the molecule to favor the bioactive conformation can significantly improve binding affinity.
To improve selectivity:
Steric Hindrance: The introduction of bulky substituents at specific positions can prevent binding to off-target proteins that have smaller binding pockets.
Exploitation of Unique Interactions: Identifying and targeting specific amino acid residues that differ between the desired target and off-targets with tailored functional groups can enhance selectivity. For example, if the target has a unique acidic residue, introducing a basic moiety in the ligand can confer selectivity.
To modulate physicochemical properties:
Ether Linkage Modification: The methoxyethoxy chain is a key determinant of solubility and membrane permeability. Shortening, lengthening, or branching this chain can fine-tune these properties.
Bioisosteric Replacement: Replacing metabolically labile groups, such as the amide bond, with more stable bioisosteres like triazoles can improve the compound's pharmacokinetic profile without necessarily affecting the primary molecular interactions. nih.govchemrxiv.org
These design principles, derived from the systematic study of this compound analogs, provide a rational framework for the future development of molecules with precisely controlled molecular interaction profiles.
Applications and Future Directions in N 4 2 Methoxyethoxy Phenyl 2 Furamide Research
Potential as a Synthetic Scaffold for Complex Molecular Architectures
The furan (B31954) ring is a versatile building block in organic chemistry, prized for its unique reactivity and ability to serve as a key intermediate in the synthesis of more complex molecules. lboro.ac.uk The structure of N-[4-(2-methoxyethoxy)phenyl]-2-furamide, which combines a furan nucleus with an amide-linked aromatic ring, presents it as a valuable synthetic scaffold. The furan moiety can be chemically modified through various reactions, while the phenyl ring and the methoxyethoxy side chain offer additional points for functionalization.
Researchers view the furan ring system not just as a terminal component but as a foundational core for constructing intricate molecular frameworks for natural products, polymers, and medicines. lboro.ac.uk The development of novel approaches to creating highly substituted furans is a key goal, with the ultimate aim of applying these methods to produce complex derivatives. lboro.ac.uk The strategic placement of the amide and ether groups on the this compound scaffold allows for the directed synthesis of new analogues, potentially leading to compounds with novel therapeutic properties. This concept is mirrored in studies of other heterocyclic scaffolds, like 2-arylbenzimidazoles, where ligand-based design has been used to develop new, potent analogues. nih.gov
Utility as a Molecular Probe for Biological Systems
The discovery and isolation of bioactive natural products containing furan moieties is a significant area of research, as these compounds exhibit activity against a variety of diseases. researchgate.netpurdue.edu However, identifying these molecules within complex biological mixtures like cell supernatants can be challenging. researchgate.netpurdue.edu This has spurred the development of molecular probes designed to covalently attach to furan rings, making them easier to detect. researchgate.netpurdue.edu
One such approach involves a probe that reacts with furans via a [4+2] Diels-Alder cycloaddition. researchgate.netpurdue.edu These probes are engineered with UV and mass tags, enabling straightforward identification using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netpurdue.edu Given that this compound contains an accessible furan moiety, it or its derivatives could be targeted by such probes. Conversely, the core structure of this compound could be adapted to create new molecular probes. By incorporating reporter groups, the N-phenyl-2-furamide framework could be used to investigate biological systems, track metabolic pathways, or identify protein-ligand interactions involving furan-binding proteins.
Advancements in Analytical Methodologies for Detection and Quantification (Research Context)
The advancement of research into this compound and related compounds necessitates robust analytical methods for their detection and quantification. High-performance liquid chromatography (HPLC) is a key technique used for the physicochemical classification of furan and thiophene (B33073) amide derivatives. nih.gov By establishing the retention factor (log k), a measure of lipophilicity can be determined, which is crucial for understanding a compound's potential biological interactions. nih.gov
Furthermore, molecular modeling methods, such as the Polarizable Continuum Model (PCM), are used in conjunction with experimental data to evaluate the structural recognition of furan derivatives in relation to their pharmacological properties. nih.gov For more definitive identification, especially in complex matrices, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice, as demonstrated in studies using molecular probes to identify furan-containing natural products. researchgate.netpurdue.edu These analytical techniques are fundamental for purity assessment in synthetic batches, pharmacokinetic studies, and for screening libraries of related compounds.
Table 1: Analytical Techniques for Furan-Amide Characterization
| Technique | Application | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Determines physicochemical properties like lipophilicity (retention factor) for structure-activity relationship studies. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides definitive identification and quantification of furan derivatives, especially when tagged with molecular probes. | researchgate.netpurdue.edu |
| Molecular Modeling (e.g., PCM) | Computationally evaluates structural parameters to correlate with biological activity and pharmacological properties. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Elucidates the precise chemical structure and conformation of synthesized furan-amide compounds. | researchgate.net |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups such as amides (N-H, C=O) and the furan ring. | researchgate.net |
Development of Novel Synthetic Routes and Catalytic Systems
The synthesis of furan derivatives is a dynamic area of research, with a focus on developing sustainable and efficient catalytic systems. mdpi.commdpi.com Recent advances have explored the conversion of biomass components, such as hemicellulose and cellulose, into strategic furan platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netmdpi.com These platform chemicals can then be converted into a wide array of valuable derivatives. mdpi.com
For the synthesis of amides, including N-aryl-2-furamides, microwave-assisted organic synthesis has emerged as a powerful technique. It offers a method for creating furan-amides and esters under mild conditions with good to very good yields. researchgate.net Research has also focused on the development of novel catalytic strategies to improve reaction efficiency and selectivity. This includes the use of palladium-catalyzed cross-coupling reactions to form unsymmetrically disubstituted furans and gold-on-carbon catalysts for oxidation reactions. researchgate.netacs.org The development of catalyst-free synthetic methods, often using green solvents like water, also represents a significant step forward in the sustainable production of complex heterocyclic molecules. acs.orgmdpi.com
Table 2: Examples of Modern Synthetic Strategies for Furan Derivatives
| Synthetic Strategy | Catalyst/Conditions | Target Product Class | Reference(s) |
| Microwave-Assisted Amidation | Coupling reagents (DMT/NMM/TsO⁻ or EDC) | Furan-amides and esters | researchgate.net |
| Decarbonylative/Acylative Cross-Coupling | Cu/Pd catalyst | Unsymmetrically disubstituted furans | acs.org |
| Biomass Conversion | Various, including Fe₂(SO₄)₃ as a Lewis catalyst | Furan platform chemicals (HMF, FDCA) | mdpi.com |
| Iodocyclisation | Iodine-mediated cyclization of 3-alkyne-1,2-diols | Highly substituted furans | lboro.ac.uk |
| One-Pot Catalyst-Free Reaction | Reflux in absolute ethanol | Complex heterocycles | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction (Research Context)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. frontiersin.orgnih.gov These computational tools are increasingly applied to nearly every stage of the development pipeline, from initial design to property prediction. researchgate.net For a compound class like N-aryl-2-furamides, AI can be used for de novo design, where algorithms generate novel molecular structures optimized for specific biological targets. nih.govresearchgate.net
Machine learning models, particularly deep learning, can be trained on existing chemical data to predict the properties of new compounds, including their bioactivity, toxicity, and pharmacokinetic profiles (ADME/T). researchgate.net Quantitative Structure-Activity Relationship (QSAR) analysis, a well-established computational method, can be enhanced by ML to build highly predictive models. nih.gov Such models have been successfully used to design and predict the activity of new analogues of other heterocyclic compounds. nih.gov The application of AI to synthesis planning can also accelerate the "make" phase of research by predicting optimal reaction pathways and conditions, thereby reducing experimental failures. nih.gov
Opportunities for Collaborative Multidisciplinary Research
The full research potential of this compound and its derivatives can best be realized through multidisciplinary collaboration. The journey from conceptual design to a potential application requires a diverse set of expertise:
Synthetic and Medicinal Chemists: To design and execute novel synthetic routes and create libraries of analogues for screening. researchgate.net
Computational Chemists and Data Scientists: To apply AI and ML for de novo design, QSAR modeling, and the prediction of molecular properties, guiding the synthetic effort toward the most promising candidates. researchgate.netnih.gov
Analytical Chemists: To develop and validate robust methods for purification, characterization, and quantification of the novel compounds. nih.gov
Biologists and Pharmacologists: To perform in vitro and in vivo testing to evaluate the biological activity of the synthesized compounds and elucidate their mechanisms of action. nih.govnih.gov
Materials Scientists: To explore the potential of furan-based derivatives in the development of novel materials, such as conjugated polymers or resins with unique properties. numberanalytics.com
By integrating these diverse fields, research programs can operate more efficiently, accelerating the cycle of design, synthesis, testing, and analysis required to unlock the full potential of the N-aryl-2-furamide scaffold.
Concluding Remarks and Research Outlook
Summary of Key Research Avenues and Achievements
As there are no direct achievements related to N-[4-(2-methoxyethoxy)phenyl]-2-furamide, this section will outline the primary research avenues that would be necessary to establish a foundational understanding of the compound.
Synthesis and Characterization: The initial and most critical step would be the synthesis of this compound. A plausible synthetic route would involve the acylation of 4-(2-methoxyethoxy)aniline (B1350914) with 2-furoyl chloride. The successful synthesis would need to be confirmed through standard analytical techniques, including:
NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of the atoms.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide and ether linkages.
Melting Point and Elemental Analysis: To assess the purity of the synthesized compound.
Investigation of Physicochemical Properties: Once a pure sample is obtained, its fundamental physical and chemical properties should be determined. This data is crucial for any further application-oriented studies.
| Property | Description |
| Solubility | Determination of solubility in various organic solvents and water. |
| Lipophilicity (LogP) | Calculation and experimental determination of the octanol-water partition coefficient, which is important for predicting biological activity. |
| Thermal Stability | Analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to understand its behavior at different temperatures. |
Table 1: Proposed Physicochemical Properties for Investigation
Unresolved Questions and Challenges in the Field
Given the lack of data, the entire field of study for this compound is composed of unresolved questions. The primary challenges would be:
Establishing a Scalable Synthesis: Developing a high-yield, cost-effective, and environmentally friendly synthesis protocol.
Determining Biological Activity: The core unresolved question is whether this compound possesses any significant biological effects. The N-aryl-2-furamide scaffold is present in some biologically active molecules, suggesting potential for antimicrobial researchgate.netnih.gov, anti-inflammatory, or other therapeutic activities. Comprehensive screening against various biological targets would be necessary.
Understanding Structure-Activity Relationships (SAR): If any biological activity is discovered, subsequent research would need to synthesize and test analogues to understand how structural modifications to the furan (B31954) ring, the phenyl ring, or the methoxyethoxy side chain affect its activity.
Exploring Material Science Applications: The presence of aromatic rings and an amide linkage suggests potential for applications in materials science, for instance, as a monomer for polymerization or as a component in organic electronic materials. These possibilities remain entirely unexplored.
Broader Implications for Chemical Biology and Materials Science
Should research on this compound be initiated and yield positive results, the implications could be significant for both chemical biology and materials science.
For Chemical Biology: The discovery of novel biological activity would add to the growing body of knowledge on the pharmacological potential of furamide-containing compounds. The methoxyethoxy group can enhance solubility and bioavailability, which might confer advantageous pharmacokinetic properties compared to simpler analogues. If it targets a novel biological pathway, it could serve as a valuable tool for probing cellular functions.
For Materials Science: The structural features of this compound could make it a useful building block for new materials. The ether linkage could impart flexibility, while the aromatic and amide components could contribute to thermal stability and specific electronic properties. Its potential use in the development of novel polymers, liquid crystals, or functional organic materials would be a fertile ground for investigation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(2-methoxyethoxy)phenyl]-2-furamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via amidation reactions between furan-2-carboxylic acid derivatives and substituted anilines. For example, intermediates like 4-(2-methoxyethoxy)aniline can be prepared by reacting 4-aminophenol with 2-methoxyethyl bromide under basic conditions (e.g., KHCO₃), followed by purification via recrystallization (yields ~78-90%) . Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity is assessed using HPLC with retention times around 0.83–1.70 minutes under specific gradients .
Q. Which analytical techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, methoxyethoxy groups show characteristic δ 3.4–4.0 ppm signals .
- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 236–315, depending on derivatives) .
- Melting Point Analysis : To compare with literature values (e.g., 84–110°C for related compounds) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Methodological Answer : Discrepancies may arise from impurities or tautomeric forms. Strategies include:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations unambiguously .
- High-Resolution MS (HRMS) : To distinguish between isobaric ions (e.g., m/z 315.3 vs. 315.2) .
- Recrystallization/Purification : Use solvent systems like acetone/ether to isolate pure fractions, as demonstrated in synthesizing chroman derivatives .
Q. What experimental design considerations are critical for optimizing the compound’s stability in biological assays?
- Methodological Answer :
- pH-Dependent Stability Studies : Test solubility in buffers (pH 2–9) using UV-Vis spectroscopy to monitor degradation .
- Light/Temperature Sensitivity : Store samples in amber vials at –20°C, as furan derivatives are prone to photodegradation .
- Impurity Profiling : Use gradient HPLC (e.g., 0.1% TFA in acetonitrile/water) to track byproducts under stress conditions .
Mechanistic and Application-Oriented Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electron density at the amide carbonyl, guiding predictions for hydrolysis or alkylation .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to match experimental outcomes, as seen in furoxan synthesis .
Q. What strategies are effective in resolving low yields during scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
